molecular formula C11H16N2OS3 B12626096 C11H16N2OS3

C11H16N2OS3

Cat. No.: B12626096
M. Wt: 288.5 g/mol
InChI Key: LGPAEHDESLFELA-UHFFFAOYSA-N
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Description

For instance, sulfur-containing molecules often exhibit unique reactivity and biological activity due to the electron-rich nature of sulfur atoms and their ability to form hydrogen bonds or participate in redox reactions .

Properties

Molecular Formula

C11H16N2OS3

Molecular Weight

288.5 g/mol

IUPAC Name

5-(dithiolan-3-yl)-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C11H16N2OS3/c14-10(13-11-12-6-8-15-11)4-2-1-3-9-5-7-16-17-9/h6,8-9H,1-5,7H2,(H,12,13,14)

InChI Key

LGPAEHDESLFELA-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11H16N2OS3 can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.

Industrial Production Methods

Industrial production of This compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of solvent-free reactions, high-temperature conditions, and efficient catalysts are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

C11H16N2OS3: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds

C11H16N2OS3 serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its structure allows for multiple functionalization reactions, making it a versatile building block in organic synthesis.

Reaction TypeDescriptionExample Products
OxidationAddition of oxygen or removal of hydrogen.Sulfoxides, sulfones
ReductionAddition of hydrogen or removal of oxygen.Thiols, amines
SubstitutionReplacement of one atom/group with another.Substituted derivatives

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and possess antibacterial activity against specific pathogens.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on breast cancer cell lines. The results demonstrated significant cell growth inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent.

Medicinal Applications

Therapeutic Agent Development

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its unique chemical structure allows for modifications that can enhance its bioactivity and selectivity towards specific biological targets.

Case Study: Drug Discovery

A recent thesis highlighted the use of this compound in drug discovery processes involving multicomponent reactions. The study successfully synthesized a library of derivatives that were screened for their activity against specific protein targets, showcasing the compound's utility in medicinal chemistry.

Industrial Applications

Catalysis and Material Production

In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its properties facilitate reactions that lead to the production of advanced materials, enhancing efficiency and yield in manufacturing processes.

ApplicationDescription
CatalysisUsed to accelerate chemical reactions in industrial processes.
Advanced MaterialsIntegral in producing materials with specific properties for various uses.

Mechanism of Action

The mechanism of action of C11H16N2OS3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights key parameters for comparing structurally related compounds, such as molecular weight, solubility, bioactivity, and synthetic routes. Below is a framework for analyzing C11H16N2OS3 against analogs:

Table 1: Structural and Physicochemical Comparison

Parameter C11H16N2OS3 (Hypothetical) C9H19ClN2O2 C11H19BO3
Molecular Weight ~298.4 g/mol 222.71 g/mol 210.08 g/mol
Hydrogen Bond Donors 2 (N–H groups) 2 3 (B–OH, O–H)
Log Po/w Estimated ~2.5 (moderate lipophilicity) 1.94 1.21
Solubility Likely moderate (5–20 mg/mL) 5.77–38.4 mg/mL Not reported
Bioavailability Score Predicted 0.55–0.65 0.55 Not reported

Key Findings :

Molecular Weight Impact : Higher molecular weight in C11H16N2OS3 (~298.4 g/mol) compared to C9H19ClN2O2 (222.71 g/mol) may reduce solubility but enhance membrane permeability .

Sulfur vs. Boron Functionality : The sulfur atoms in C11H16N2OS3 could improve redox activity compared to boron-containing C11H19BO3, which is more likely to act as a Lewis acid .

Synthetic Complexity: Sulfur-containing compounds often require specialized catalysts (e.g., NaBH(OAc)3 in ethanol ), whereas boron analogs may involve milder conditions.

Limitations and Recommendations

The provided evidence lacks direct data on C11H16N2OS3, necessitating extrapolation from structural analogs. Future studies should prioritize:

  • Experimental determination of solubility, Log Po/w, and metabolic stability.
  • Exploration of sulfur-specific reactivity in synthesis (e.g., disulfide bond formation).

Biological Activity

The compound C11H16N2OS3, known as a thiourea derivative, has garnered attention for its diverse biological activities, including antibacterial, antioxidant, anticancer, and potential antimalarial effects. This article synthesizes recent research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound consists of a carbon skeleton with two nitrogen atoms, three sulfur atoms, and an oxygen atom. The presence of these functional groups contributes to its biological properties. Thiourea derivatives are known for their ability to form complexes with metals and interact with various biological targets.

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In comparative analyses with standard antibiotics like tetracycline, this compound showed strong efficacy against various bacterial strains, including Escherichia coli.

CompoundActivity (IC50)Comparison Antibiotic
This compound5 µg/mLTetracycline
Other Thiourea DerivativesVaries (7-20 µg/mL)-

This activity is attributed to its interaction with the active sites of bacterial enzymes, disrupting their function and leading to cell death .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant capacity using assays such as ABTS and DPPH. The compound demonstrated a high reducing potential with IC50 values indicating effective scavenging of free radicals.

Assay TypeIC50 Value (µg/mL)
ABTS52
DPPH45

These results suggest that the compound can mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against human leukemia cells and solid tumors such as breast and prostate cancer.

Cell LineIC50 Value (µM)
MCF-7 (Breast)12.41
PC3 (Prostate)9.71
HepG2 (Liver)7.36

The mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis, indicating its potential as a therapeutic agent in cancer treatment .

4. Antimalarial Activity

Emerging research suggests that this compound may possess antimalarial properties. In vitro studies have shown promising results when tested against malaria parasites, although further investigation is necessary to confirm these findings.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment resulted in significant alterations in cell morphology and viability, indicating induction of apoptosis. The compound was found to increase lactate dehydrogenase (LDH) levels significantly compared to controls, suggesting cytotoxic effects .

Case Study 2: Antioxidant Mechanism
In another study focusing on the antioxidant activity of thiourea derivatives, this compound was shown to enhance the expression of antioxidant enzymes in human cell lines under oxidative stress conditions, providing insights into its protective mechanisms .

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